2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
This compound is a chloroethanone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 2,5-dimethylpyrrole ring. The compound’s purity is reported as 95% in commercial catalogs, such as Combi-Blocks (Catalog ID: ST-2524) .
Properties
IUPAC Name |
2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-13(14(19)9-17)11(2)18(10)12-3-4-15-16(8-12)21-6-5-20-15/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKHNWAWMQUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced via a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Chlorination: The final step involves the chlorination of the ethanone moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Research into its effects on cellular pathways and disease models is ongoing.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets.
Comparison with Similar Compounds
Structural Analogs with Modified Benzodioxin Substituents
- sc-341631 (Santa Cruz Biotechnology): This analog replaces the 2,3-dihydro-1,4-benzodioxin-6-yl group with a 2,3-dihydro-1,4-benzodioxin-2-ylmethyl substituent. Purity and pricing are comparable to the target compound ($188/250mg; 95% purity) .
- Ugi-Azide Four-Component Reaction Product (9o) :
Contains a benzodioxin-tetrazole hybrid structure. While distinct in core functionality (tetrazole vs. pyrrole), the shared benzodioxin motif highlights its relevance in multicomponent reactions for bioactive molecule synthesis .
Chloroethanone Derivatives with Aromatic Backbones
- 2-Chloro-1-(2,4-Diisopropylphenyl)Ethanone (ST-8994, Combi-Blocks): Features a diisopropylphenyl group instead of benzodioxin-pyrrole. The bulky isopropyl substituents may hinder nucleophilic attack at the carbonyl compared to the target compound. Purity is 95% .
- Lumifantrine Intermediate (2-Chloro-1-(2,7-Dichloro-9H-Fluoren-4-yl)Ethanone): Part of the antimalarial drug synthesis, this fluorene-based chloroethanone demonstrates the role of polyaromatic systems in enhancing lipophilicity and stability.
Physicochemical and Commercial Properties
Reactivity and Functional Implications
- In contrast, the fluorene system in Lumifantrine’s intermediate is electron-withdrawing, favoring different reaction pathways .
- Steric Hindrance : The 2,5-dimethylpyrrole group in the target compound introduces moderate steric hindrance, whereas sc-341631’s benzodioxin-2-ylmethyl group may further restrict access to the carbonyl carbon .
Biological Activity
2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Molecular Formula : C17H18ClNO3
- Molecular Weight : 305.76 g/mol
- CAS Number : 731003-81-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Notably, it has shown promise in the following areas:
1. Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. In particular, compounds structurally related to 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone have been tested in seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, a related compound demonstrated an effective dose (ED50) of 32.08 mg/kg in the MES test and 40.34 mg/kg in the scPTZ test, indicating significant anticonvulsant activity .
2. Antinociceptive Properties
The compound's ability to alleviate pain has also been evaluated using the formalin model of tonic pain. This model assesses the antinociceptive effects through behavioral responses in rodents following administration of the compound. The results suggest that certain structural features contribute to its analgesic effects .
The precise mechanisms underlying the biological activities of 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone remain under investigation. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems and ion channel interactions that are critical in seizure and pain pathways.
Study 1: Anticonvulsant Screening
In a study evaluating a library of pyrrolidine derivatives for anticonvulsant activity, several compounds were screened using established seizure models. The results highlighted the potential of specific structural modifications to enhance efficacy against seizures .
Study 2: Analgesic Evaluation
A separate investigation focused on the analgesic properties of compounds similar to 2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone revealed significant reductions in pain response in animal models compared to controls. This suggests a viable pathway for developing new analgesics based on this chemical scaffold .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: A plausible synthesis involves a condensation reaction between a substituted pyrrole precursor and a benzodioxin-containing acetyl chloride. For example:
- Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1 mmol) and chloroacetyl chloride (1.2 mmol) in anhydrous ethanol.
- Add a catalytic amount of NaOH (3 mmol in water) under stirring at 60°C for 1–2 hours .
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor reaction progress using TLC and optimize solvent polarity for yield improvement.
Key Parameters:
| Variable | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Solvent | Ethanol/THF |
| Catalyst | NaOH/KOH |
| Reaction Time | 1–3 hours |
Reference: Adaptable from pyrazole-indanone hybrid synthesis .
Q. How should researchers approach structural elucidation using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve bond lengths/angles to confirm the benzodioxin-pyrrole linkage .
- Spectroscopy:
-
IR: Compare carbonyl (C=O) stretch (~1700 cm⁻¹) with NIST reference data .
-
NMR: Assign signals using 2D experiments (HSQC, HMBC). The pyrrole methyl groups should appear as singlets (δ 2.1–2.3 ppm), while benzodioxin protons show multiplet splitting (δ 6.5–7.0 ppm) .
Data Comparison Table:
Technique Expected Signal Reference IR (C=O) 1695–1710 cm⁻¹ ¹H NMR (CH₃) δ 2.15–2.30 X-ray (C-Cl) 1.75–1.80 Å
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification steps.
- Storage: Keep in a dark, airtight container at 4°C to prevent degradation.
- First Aid: For skin contact, rinse with water for 15 minutes and consult a physician. Avoid inhalation; use respiratory protection if powder is aerosolized .
Advanced Research Questions
Q. What computational approaches predict this compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Studies: Use Gaussian09 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to assess electrophilicity. Compare with experimental UV-Vis data (λmax ~280–320 nm) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study stability.
Example Output:
| Property | Calculated Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap | 4.4 |
Q. How can spectral data discrepancies from different techniques be resolved?
Methodological Answer:
- Cross-Validation: Compare IR carbonyl stretches (NIST vs. synthesized data). If deviations >10 cm⁻¹, check for impurities via HPLC.
- Crystallographic Refinement: Use SHELX to resolve ambiguous NMR assignments (e.g., overlapping benzodioxin protons) .
- Case Study: If mass spec (EI) shows M⁺ at m/z 320 but theoretical is 318, consider isotopic chlorine patterns (3:1 for Cl₂) .
Q. What strategies investigate its potential as a precursor in heterocyclic chemistry?
Methodological Answer:
- Functionalization: React the ketone group with hydrazines to form pyrazole hybrids (e.g., reflux with phenylhydrazine in acetic acid) .
- Catalytic Cross-Coupling: Use Pd(OAc)₂/XPhos to couple the pyrrole ring with aryl halides for diversification.
Reaction Scheme:
Target Compound + PhNHNH₂ → Pyrazole Derivative (Characterize via HRMS, ¹³C NMR)
Reference: Pyrazole-indanone hybrid synthesis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
